Spiro-NPB

Catalog No.
S834289
CAS No.
932739-76-9
M.F
C57H38N2
M. Wt
750.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro-NPB

CAS Number

932739-76-9

Product Name

Spiro-NPB

IUPAC Name

2-N',7-N'-dinaphthalen-1-yl-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine

Molecular Formula

C57H38N2

Molecular Weight

750.9 g/mol

InChI

InChI=1S/C57H38N2/c1-3-21-41(22-4-1)58(55-31-15-19-39-17-7-9-25-45(39)55)43-33-35-49-50-36-34-44(59(42-23-5-2-6-24-42)56-32-16-20-40-18-8-10-26-46(40)56)38-54(50)57(53(49)37-43)51-29-13-11-27-47(51)48-28-12-14-30-52(48)57/h1-38H

InChI Key

ZDAWFMCVTXSZTC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21

Spiro-NPB in Organic Light-Emitting Diodes (OLEDs)

Spiro-NPB (full name: 1,1'-bis[N-(4-phenylphenyl)amino]-3,3-spirobifluorene) is an organic material with promising applications in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Research has focused on its use as a hole transport layer (HTL) due to its favorable properties [].

  • Efficient Hole Transport: Spiro-NPB possesses a high hole mobility, which allows for efficient movement of positively charged carriers (holes) within the OLED. This efficient transport is crucial for proper functioning of the device [].
  • Energy Level Alignment: The ionization energy (IE) of Spiro-NPB is well-aligned with the HOMO (highest occupied molecular orbital) level of common OLED emitters. This alignment facilitates smooth injection of holes from the HTL into the emissive layer, leading to improved device performance [].

Other Research Applications

Beyond OLEDs, Spiro-NPB is being explored for its potential in other organic electronic devices:

  • Organic Field-Effect Transistors (OFETs): Research suggests that Spiro-NPB can be employed as a hole injection layer in OFETs, promoting efficient hole injection from the source electrode into the channel [].

Spiro-NPB is a spirocyclic compound characterized by its unique molecular structure, which consists of a central spiro junction connecting two aromatic moieties. Its chemical formula is C57H38N2, and it is primarily recognized for its application as a hole transport material in organic light-emitting diodes (OLEDs). The compound's spiro configuration imparts significant thermal stability and rigidity, making it an attractive candidate for optoelectronic applications .

In OLEDs, Spiro-NPB facilitates hole transport due to its aromatic structure and electron-donating groups. The rigid core promotes efficient hole movement, while the bulky substituents prevent intermolecular interactions that could hinder charge transport [].

Spiro-NPB can be synthesized through various methods, often involving palladium-catalyzed coupling reactions. One notable method includes the use of a modified Ullmann reaction to create spirocyclic structures from appropriate precursors. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

The primary application of Spiro-NPB lies in its role as a hole transport material in OLEDs. Its excellent charge transport properties and thermal stability enhance the efficiency and longevity of organic electronic devices. Additionally, Spiro-NPB has been explored for potential use in organic photovoltaics and organic field-effect transistors due to its favorable electronic properties .

Studies on the interactions of Spiro-NPB with other chemical species have highlighted its role in charge transfer processes within OLEDs. Specifically, investigations into its interaction with singlet oxygen and metal chelates have provided insights into its behavior under operational conditions. These studies are crucial for understanding how Spiro-NPB can be optimized for better performance in electronic applications .

Several compounds share structural or functional similarities with Spiro-NPB. Here are some notable examples:

Compound NameStructure TypeKey Features
N,N'-Diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamineBiphenyl derivativeHigh hole mobility; used in OLEDs
4,4'-Bis(N-(1-naphthyl)-N-phenylamino)biphenylBiphenyl derivativeExcellent thermal stability; effective hole transport
Spiro-TPDSpirocyclicHigh hole mobility; widely used in OLED applications

Uniqueness of Spiro-NPB: What sets Spiro-NPB apart from these compounds is its distinct spiro structure that contributes to enhanced charge transport properties and thermal stability, making it particularly suitable for demanding applications in organic electronics .

Spiro-NPB represents a sophisticated organic compound with the complete International Union of Pure and Applied Chemistry nomenclature designation of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,7-diamino-9,9'-spirobifluorene [1] [2] [3]. The compound is also recognized under several alternative systematic names including 2,7-Bis[N-(1-naphthyl)anilino]-9,9'-spirobi[9H-fluorene] [4] [3] and N2,N7-Di-1-naphthalenyl-N2,N7-diphenyl-9,9'-spirobi[9H-fluorene]-2,7-diamine [5] [6]. The Chemical Abstracts Service registry number for this compound is 932739-76-9 [2] [3] [5].

The IUPAC nomenclature follows established conventions for spiro compounds, where the prefix "spiro" indicates the presence of two rings connected through a single shared carbon atom [7] [8]. The systematic naming incorporates the spirobifluorene core structure with specific positional designations for the attached amine substituents at the 2 and 7 positions [9] [5]. According to IUPAC spiro nomenclature guidelines, the compound name reflects the tetrahedral carbon center that serves as the connection point between the two fluorene ring systems [7] [8].

Nomenclature ComponentDescriptionStructural Significance
N,N'-bis(naphthalen-1-yl)Two naphthalene groups attached to nitrogen atomsProvides extended conjugation
N,N'-bis(phenyl)Two phenyl groups attached to nitrogen atomsEnhances molecular rigidity
2,7-diaminoAmino groups at positions 2 and 7Defines substitution pattern
9,9'-spirobifluoreneCore spirobifluorene frameworkCentral structural motif

Structural Characteristics of the Spirobifluorene Core

The spirobifluorene core constitutes the fundamental structural framework of Spiro-NPB, characterized by two fluorene units connected through a quaternary carbon atom at the 9,9' positions [10] [11] [12]. This spiro junction creates a unique three-dimensional architecture where the two fluorene ring systems are arranged in a perpendicular configuration [10] [13] [14]. The central spiro carbon exhibits tetrahedral geometry with sp3 hybridization, forming four sigma bonds that maintain the rigid spatial arrangement of the molecular framework [15] [16] [17].

Crystallographic analysis of related spirobifluorene compounds reveals dihedral angles between the fluorene ring systems ranging from 84.95° to 85.30° [18] [19]. These measurements confirm the near-orthogonal arrangement of the two fluorene moieties, which is a characteristic feature of spiro-linked systems [12] [18]. The rigidity imposed by the spiro junction prevents coplanar alignment of the conjugated systems, thereby maintaining the three-dimensional structure [13] [14] [20].

The spirobifluorene core demonstrates exceptional thermal stability due to its rigid molecular architecture [11]. The perpendicular arrangement of the fluorene units effectively disrupts intermolecular pi-stacking interactions, which contributes to the compound's amorphous nature and high glass transition temperature [10] [11] [14]. This structural feature is particularly advantageous for applications requiring morphological stability under thermal stress [11] [20].

Structural ParameterValueReference Method
Dihedral Angle Between Fluorene Rings84.95° - 85.30°X-ray Crystallography [18]
Spiro Carbon Hybridizationsp3Theoretical Analysis [16] [17]
Tetrahedral Bond Angle~109.5°Molecular Geometry [22] [17]
Molecular RigidityHighStructural Analysis [13] [14]

Amine Substituents Configuration

The amine substituents in Spiro-NPB are positioned at the 2 and 7 positions of the spirobifluorene core, featuring a symmetric arrangement that maintains the compound's structural integrity [1] [2] [5]. Each amine nitrogen atom is bonded to both a naphthalen-1-yl group and a phenyl group, creating a tertiary amine configuration [3] [23]. The nitrogen centers exhibit tetrahedral geometry, although the presence of aromatic substituents introduces some planar character due to conjugation effects [23].

The naphthalene substituents provide extended conjugation that influences the electronic properties of the compound [24]. Research findings indicate that electrons are preferentially delocalized on the naphthalene moieties, as demonstrated through density functional theory calculations [24]. The phenyl groups contribute additional rigidity to the molecular structure while maintaining the overall three-dimensional architecture [11] [24].

The configuration of the amine substituents follows a symmetric pattern where both the 2 and 7 positions bear identical substituent groups [5] [6]. This symmetry is crucial for maintaining the compound's electronic properties and ensuring uniform charge transport characteristics [11] [24]. The tertiary amine configuration at each substitution site provides optimal electronic coupling between the central spirobifluorene core and the peripheral aromatic substituents [23] [24].

Substituent PositionAttached GroupsNitrogen Configuration
Position 2Naphthalen-1-yl, PhenylTertiary Amine [23]
Position 7Naphthalen-1-yl, PhenylTertiary Amine [23]
Symmetry PatternIdentical SubstituentsC2 Symmetry [5]
Conjugation EffectExtended through NaphthaleneElectronic Delocalization [24]

Spatial Arrangement and Molecular Geometry

The spatial arrangement of Spiro-NPB is dominated by the tetrahedral geometry of the central spiro carbon atom, which enforces a perpendicular relationship between the two fluorene ring systems [13] [15] [16]. This orthogonal arrangement creates a three-dimensional molecular architecture that prevents close molecular packing and inhibits crystallization [13] [14]. The tetrahedral bond angles at the spiro center approximate the ideal 109.5° geometry, although slight distortions occur due to ring strain and steric effects [18] [22] [17].

The molecular geometry exhibits C2 symmetry due to the identical nature of the substituents at positions 2 and 7 [5] [25]. This symmetry is maintained throughout the molecular framework, contributing to the compound's uniform electronic properties and charge transport characteristics [25] [24]. The perpendicular arrangement of the fluorene units effectively isolates the pi-conjugated systems, preventing electronic coupling between the two halves of the molecule [14] [20].

Computational studies reveal that the rigid spiro junction maintains the orthogonal relationship between the fluorene systems even under thermal stress [13] [12]. The spatial arrangement creates distinct molecular cavities that contribute to the compound's unique physical properties, including high glass transition temperature and morphological stability [11] [14]. The three-dimensional structure also influences the compound's solubility characteristics and film-forming properties [10] [12].

Geometric ParameterValue/DescriptionStructural Impact
Spiro Carbon GeometryTetrahedral (sp3) [16] [17]Enforces 3D Structure
Fluorene Ring RelationshipPerpendicular (90°) [13] [14]Prevents Pi-Stacking
Molecular SymmetryC2 Symmetry [5] [25]Uniform Properties
Bond Angle DistortionSlight deviation from 109.5° [18]Ring Strain Effects

Molecular Weight and Chemical Formula Analysis

The molecular formula of Spiro-NPB is C57H38N2, representing a complex organic structure with 57 carbon atoms, 38 hydrogen atoms, and 2 nitrogen atoms [2] [3] [5]. The calculated molecular weight is 750.94 grams per mole, determined through precise atomic mass summations [2] [3]. This molecular weight places Spiro-NPB in the category of high molecular weight organic compounds, which contributes to its thermal stability and processing characteristics [6].

The molecular formula reflects the systematic assembly of the spirobifluorene core (C25H16) with four additional aromatic substituents [26]. The naphthalene groups contribute C10H7 units each, while the phenyl groups add C6H5 units to the overall molecular structure [3]. The nitrogen atoms serve as bridging elements that connect the aromatic substituents to the central spirobifluorene framework [23].

Computational analysis confirms the exact mass as 750.30300 atomic mass units, with a complexity index of 1290 based on structural parameters [3]. The compound exhibits zero hydrogen bond donors and two hydrogen bond acceptors, corresponding to the two tertiary amine nitrogen atoms [3]. The topological polar surface area is calculated as 6.5 square angstroms, reflecting the minimal polar character of the molecule [3].

Molecular ParameterValueAnalytical Method
Molecular FormulaC57H38N2 [2] [3]Elemental Analysis
Molecular Weight750.94 g/molCalculated Value
Exact Mass750.30300 amu [3]Mass Spectrometry
Hydrogen Bond Donors0 [3]Computational Analysis
Hydrogen Bond Acceptors2 [3]Structural Assessment
Topological Polar Surface Area6.5 Ų [3]Theoretical Calculation
Complexity Index1290 [3]Structural Complexity
Heavy Atom Count59 [3]Atomic Composition

XLogP3

15.4

Dates

Modify: 2023-08-16

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